molecular formula C20H15BrN4O B1260539 spongotine A

spongotine A

Cat. No. B1260539
M. Wt: 407.3 g/mol
InChI Key: BYNAFSYAUGRDSZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongotine A is a member of the class of imidazolines that is 4,5-dihydro-1H-imidazole which is substituted by a 1H-indole-3-carbonyl group at position 2 and a 6-bromo-1H-indol-3-yl group at position 4S. It is a bisindole alkaloid isolated from the marine sponge, Spongosorites sp. It has a role as an antineoplastic agent and a marine metabolite. It is a bromoindole, a bisindole alkaloid, a member of imidazolines and an aromatic ketone.

Scientific Research Applications

Synthesis and Structural Studies

  • Concise Total Synthesis of Spongotine A : The first asymmetric total synthesis of this compound was achieved, revealing the absolute stereochemistry of its asymmetric center as (S)-configuration (Murai et al., 2007).

Antibacterial Properties

  • Antibacterial Activity : A study on the Topsentia sp. marine sponge identified new indole alkaloids, including spongotine C, which exhibited strong antimicrobial activity against Staphylococcus aureus (Liu et al., 2017).

Chemical Modifications and Derivatives

  • Enantioselective Ring-Closing C–H Amination of Urea Derivatives : A method for synthesizing chiral 2-imidazolidinones, prevalent in bioactive compounds including this compound, was developed (Zhou et al., 2020).
  • Total Syntheses of Brominated Marine Sponge Alkaloids : this compound was synthesized as part of a study on brominated marine sponge bis(indole) alkaloids (Guinchard et al., 2007).

Broader Context in Marine Biology

  • Marine Spongin Applications : While not directly related to this compound, research on spongin, a marine sponge material, highlights the importance of marine sponge research in biomedicine and materials science (Jesionowski et al., 2018).

properties

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

IUPAC Name

[(5S)-5-(6-bromo-1H-indol-3-yl)-4,5-dihydro-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H15BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-9,18,22-23H,10H2,(H,24,25)/t18-/m1/s1

InChI Key

BYNAFSYAUGRDSZ-GOSISDBHSA-N

Isomeric SMILES

C1[C@@H](NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1C(NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br

synonyms

spongotine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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